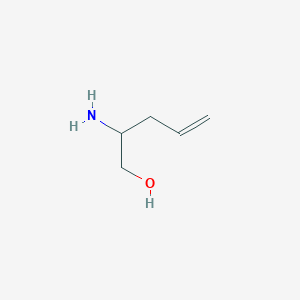

2-Aminopent-4-en-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

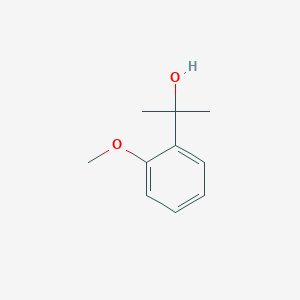

2-Aminopent-4-en-1-ol, also known as delta-amino-allyl alcohol, is an amino alcohol with the chemical formula C5H9NO. It has a molecular weight of 101.15 .

Molecular Structure Analysis

The InChI code for 2-Aminopent-4-en-1-ol is 1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Aminopent-4-en-1-ol has a molecular weight of 101.15 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of 5-Aminopent-2-ene-4-inals : These compounds can be obtained by Pd(0)-catalyzed coupling of stannyl ynamines or silyl ynamines with 3-iodoacroleine. They react with acids like HCl or AcOH to give 5-amino-5-X-pentadienals, which are of interest for potential rearrangement reactions (Berger & Neuenschwander, 1995).

Influence of the Allylic Amino Group : The allylic amino group in N-substituted 3-aminopent-4-en-1-ols significantly impacts the π-facial stereoselectivity and reactivity in electrophilic additions to double bonds. The selectivity of iodoetherification of these compounds provides insight into the electronic effects of the N-substituents (Tamaru, Harayama, & Bando, 1993).

Rhodium-Catalyzed Reactions for Piperidinone Synthesis : Rhodium-catalyzed reactions of 5-aminopent-1-enes with carbon monoxide and hydrogen can yield 2-piperidinone derivatives under mild conditions. This process shows versatility with different amines (Anastasiou & Jackson, 1991).

Synthesis of α-Amino Acid Derivatives : Highly substituted α-amino esters can be prepared via a Pd(II)-catalyzed three-component coupling involving 2-aminopent-4-enoates. This method is significant for synthesizing tetrahydropyridines with α-amino ester groups (Hopkins & Malinakova, 2007).

Crystal and Molecular Structures Analysis : X-ray studies of amino-pent-3-en-2-ones reveal insights into bond lengths and intermolecular interactions, highlighting the classical N-H...O hydrogen bond's role in stabilizing these structures (Dobrynin et al., 2008).

Biological and Medicinal Applications

- Inhibition of Aldose Reductase : Synthesized (S)-2-amino-5-[aryl]pent-4-ynoic acids have been identified as selective and potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This research also involves molecular docking studies to understand binding modes (Parpart et al., 2015).

Catalytic and Industrial Applications

- Acid-Base Properties in Catalysis : The acid-base properties of various oxides have been investigated using calorimetric and catalytic methods. These studies involve the transformation of 4-methylpentan-2-ol to 4-methylpent-1-ene, a process relevant to polymer manufacturing (Cutrufello et al., 2002).

Enzymatic and Biochemical Research

Enzymatic Studies on Amino Acid Derivatives : The enzymatic action on stereoisomers of 2-amino-3-methylpent-4-enoic acid has been explored to secure stereochemically pure compounds. This research contributes to understanding the specificity and efficiency of enzymes like L-aminoacylase and L-amino acid oxidase (Bakke, Ohta, Kazmaier, & Sugai, 1999).

Characterization of Hydratase Enzymes : Studies on 2-hydroxypentadienoic acid hydratase, involved in bacterial degradation of aromatic compounds, have provided insights into the enzyme's kinetics, substrate specificity, and reaction mechanism (Pollard & Bugg, 1998).

Safety and Hazards

The safety data sheet (SDS) for 2-Aminopent-4-en-1-ol indicates that it is a hazardous substance. The pictograms GHS05 and GHS07 suggest that it may cause skin burns and eye damage, and may be harmful if inhaled .

Relevant Papers I found some references to 2-Aminopent-4-en-1-ol in the technical documents and MSDS provided by Sigma-Aldrich . These documents might contain more detailed information about the compound.

Propiedades

IUPAC Name |

2-aminopent-4-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZXECFPTUZDMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433419.png)

![methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate](/img/structure/B2433420.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2433423.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2433425.png)

![Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate](/img/structure/B2433426.png)

![N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2433428.png)

![1,3-dimethyl-7-(thiophen-2-yl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433431.png)

![[5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone](/img/structure/B2433433.png)